Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium typically involves the reaction of benzyldimethylamine with 2-(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate cell viability and proliferation.
Medicine: Incorporated in antimicrobial formulations for topical applications.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Mechanism of Action
The antimicrobial activity of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in oral care products for its antimicrobial activity.
Dodecylbenzenesulfonic acid: An anionic surfactant with antimicrobial properties.
Uniqueness
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-m-tolyl)oxy)ethoxy)ethyl)ammonium is unique due to its specific structure, which provides enhanced stability and efficacy in various applications. Its ability to function effectively in both aqueous and organic environments makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
58431-62-2 |
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Molecular Formula |
C28H44NO2+ |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium |
InChI |
InChI=1S/C28H44NO2/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24/h9-15,20H,16-19,21-22H2,1-8H3/q+1 |
InChI Key |
ULBZAXDVMDGCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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